Glycyl-H 1152 dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Glycyl-H 1152 dihydrochloride often involves multi-step reactions that include acylation, esterification, and ammonolysis processes. For example, Kir’yanova et al. (2011) described a five-step synthesis method for a dipeptide, which includes phenylhexanoylchloride synthesis, glycine acylation, L-tryptophan esterification, dipeptide ester synthesis, and ammonolysis of the dipeptide ester (Kir’yanova et al., 2011).
Molecular Structure Analysis
The molecular structure of dipeptide complexes has been extensively studied, revealing insights into the bonding and geometry around the central atoms. For instance, Vornefeld et al. (1992) reported on the crystal and molecular structure of diethyltin glycyltrosinate, showing a trigonal bipyramidal environment around the tin atom, with the dipeptide acting as a tridentate ligand (Vornefeld et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving glycyl compounds often result in the formation of complex structures with specific chemical properties. Gudasheva et al. (2013) conducted a study on the biologically active conformation of a dipeptide analog, which involved conformational analysis and the synthesis of sterically restricted analogs, revealing insights into the compound's anxiolytic activity (Gudasheva et al., 2013).
Physical Properties Analysis
The study of physical properties, such as crystallization and thermal behavior, is crucial for understanding the stability and applications of compounds like Glycyl-H 1152 dihydrochloride. Klumova et al. (2012) explored the physicochemical properties of a peptide anxiolytic, including its UV, IR, and NMR spectra, and developed a method for determining foreign impurities based on HPLC (Klumova et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and interaction with other molecules, is essential for the application of glycyl compounds. Studies such as the synthesis and spectroscopic characterization of dipeptide complexes provide valuable insights into their chemical behavior and potential applications (Vornefeld et al., 1992).
Scientific Research Applications
Use as a Rho-kinase Inhibitor
- Scientific Field : Biochemistry and Pharmacology .
- Summary of Application : Glycyl-H 1152 dihydrochloride is a glycyl analog of the Rho-kinase inhibitor H 1152 dihydrochloride . It displays improved ROCKII selectivity . Rho-kinases play a crucial role in various cellular functions, including contraction, motility, proliferation, and apoptosis, and their abnormal activity is involved in the pathogenesis of various diseases .
- Methods of Application : The compound is soluble to 100 mM in water and to 50 mM in DMSO . It is used in laboratory research, and its IC50 values are 0.0118, 2.35, 2.57, 3.26, >10, and >10 μM for ROCKII, Aurora A, CAMKII, PKG, PKA, and PKC respectively .
- Results or Outcomes : The compound has been found to be a selective Rho-kinase (ROCK) inhibitor .
Use as a Tocolytic
- Scientific Field : Reproductive Sciences .
- Summary of Application : Glycyl-H 1152 has been identified as an inhibitor of uterine contractility and may have tocolytic potential . Tocolytics are medications used to suppress premature labor.
- Methods of Application : In a study, myometrial strips obtained from term, not-in-labor women, were treated with cumulative concentrations of the contraction-blocking agents .
- Results or Outcomes : The IC50 concentration for Glycyl-H 1152 was found to be 18.2 µM . A single treatment with each drug at the determined IC50 concentration was confirmed to reduce contraction performance (AUC) by approximately 50% . Of the three novel tocolytics examined, Glycyl-H 1152 was the most potent inhibitor .
properties
IUPAC Name |
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBNQGLZFSHQZ-UTLKBRERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-H 1152 dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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